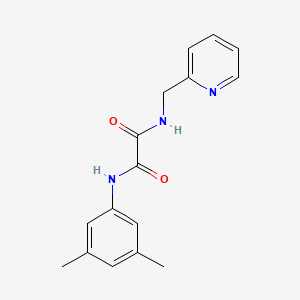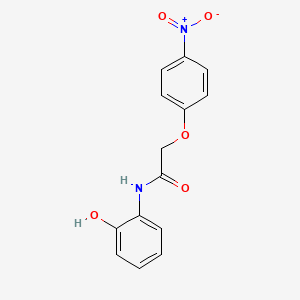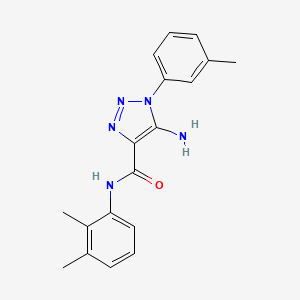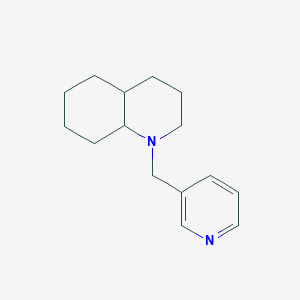
N-(4-isopropylphenyl)-N'-(2-phenoxyethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-N'-(2-phenoxyethyl)ethanediamide is a chemical compound used for scientific research purposes. It is commonly known as A-967079 and is classified as a selective transient receptor potential vanilloid 1 (TRPV1) antagonist. The TRPV1 receptor is known to play a crucial role in the perception of pain, heat, and inflammation. A-967079 has been extensively studied for its potential use in the treatment of various pain-related conditions.
Wirkmechanismus
A-967079 is a selective N-(4-isopropylphenyl)-N'-(2-phenoxyethyl)ethanediamide antagonist, which means that it blocks the activity of the this compound receptor. The this compound receptor is known to play a crucial role in the perception of pain, heat, and inflammation. By blocking the activity of the this compound receptor, A-967079 reduces pain perception and inflammation.
Biochemical and Physiological Effects:
A-967079 has been shown to reduce pain perception and inflammation in animal models of inflammatory and neuropathic pain. It has also been shown to reduce bladder pain and chronic cough. A-967079 does not appear to have any significant side effects or toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
A-967079 is a selective N-(4-isopropylphenyl)-N'-(2-phenoxyethyl)ethanediamide antagonist, which makes it a useful tool for studying the role of the this compound receptor in pain perception and inflammation. Its specificity also means that it is less likely to have off-target effects, which can be a problem with non-selective compounds. However, A-967079 is not currently approved for human use, which limits its potential clinical applications.
Zukünftige Richtungen
There are several potential future directions for research on A-967079. One area of interest is the potential use of A-967079 in the treatment of chronic pain conditions, such as neuropathic pain and fibromyalgia. Another area of interest is the potential use of A-967079 in combination with other pain medications to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of A-967079 and its potential side effects.
Synthesemethoden
The synthesis of A-967079 involves the reaction of 4-isopropylaniline with 2-phenoxyethanol to form N-(4-isopropylphenyl)-2-phenoxyethanamine. This intermediate is then reacted with ethanediamine to yield the final product, N-(4-isopropylphenyl)-N'-(2-phenoxyethyl)ethanediamide. The synthesis process has been optimized to produce high yields of pure A-967079.
Wissenschaftliche Forschungsanwendungen
A-967079 has been extensively studied for its potential use in the treatment of various pain-related conditions. It has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. A-967079 has also been studied for its potential use in the treatment of bladder pain syndrome and chronic cough.
Eigenschaften
IUPAC Name |
N-(2-phenoxyethyl)-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14(2)15-8-10-16(11-9-15)21-19(23)18(22)20-12-13-24-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZPSHFKWMXPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(1-cyclopenten-1-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5068391.png)


![cyclopentyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5068414.png)

![4-{[1-(2-furoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide](/img/structure/B5068425.png)
![1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5068428.png)

![1-[(2S)-tetrahydrofuran-2-ylcarbonyl]-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B5068448.png)

![2-phenyl-N-[2,2,2-trichloro-1-(isopropylamino)ethyl]acetamide](/img/structure/B5068474.png)
![N~2~-benzyl-N~1~-(2,4-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068479.png)

![3-methyl-1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine](/img/structure/B5068484.png)
